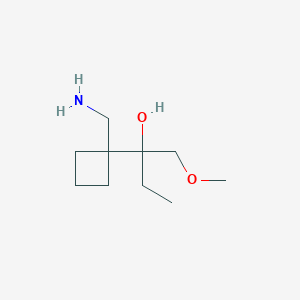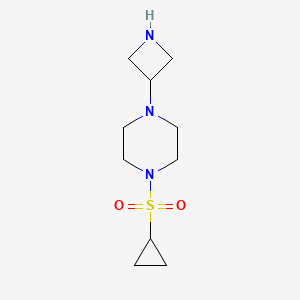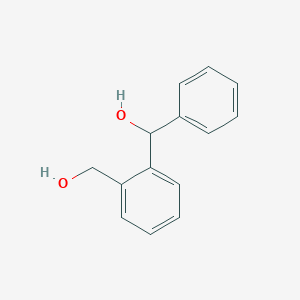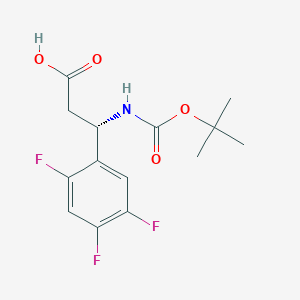
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trifluorophenyl)propanoic acid is a synthetic organic compound characterized by its unique structural features. This compound is notable for its trifluorophenyl group, which imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trifluorophenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to form a Boc-protected amine.
Formation of the trifluorophenyl intermediate: The trifluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Coupling reaction: The protected amine is then coupled with the trifluorophenyl intermediate using a coupling reagent such as EDCI or DCC.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluorophenyl group to a phenyl group or other reduced forms.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce phenyl derivatives.
Applications De Recherche Scientifique
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trifluorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid: Lacks the Boc protection, making it more reactive.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the trifluorophenyl group, resulting in different chemical properties.
Uniqueness
The presence of both the Boc-protected amine and the trifluorophenyl group in (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trifluorophenyl)propanoic acid imparts unique reactivity and binding properties, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C14H16F3NO4 |
|---|---|
Poids moléculaire |
319.28 g/mol |
Nom IUPAC |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(6-12(19)20)7-4-9(16)10(17)5-8(7)15/h4-5,11H,6H2,1-3H3,(H,18,21)(H,19,20)/t11-/m0/s1 |
Clé InChI |
DPGBOJSAWDCVFM-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1F)F)F |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


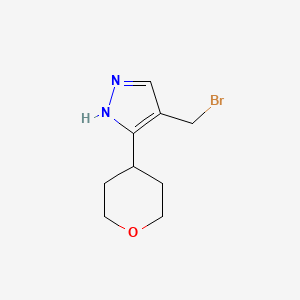




![Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate](/img/structure/B13640693.png)

![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B13640701.png)
![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13640713.png)
